1,4-Dihexyloxybenzene
Overview
Description
1,4-Dihexyloxybenzene is an organic compound with the molecular formula C18H30O2. It is a derivative of hydroquinone where the hydrogen atoms on the hydroxyl groups are replaced by hexyloxy groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
1,4-Dihexyloxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of hydroquinone with n-bromohexane in the presence of anhydrous potassium carbonate as a base. The reaction is typically carried out in ethanol under reflux conditions . The general reaction scheme is as follows:
[ \text{Hydroquinone} + \text{n-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Ethanol}} \text{this compound} ]
Chemical Reactions Analysis
1,4-Dihexyloxybenzene undergoes various chemical reactions, including electrophilic bromination. For example, it can react with N-bromosuccinimide (NBS) in acetonitrile to form 2,5-dibromo-1,4-dihexyloxybenzene . The reaction conditions typically involve refluxing the mixture for a few hours. The major product formed in this reaction is 2,5-dibromo-1,4-dihexyloxybenzene.
Scientific Research Applications
1,4-Dihexyloxybenzene has several scientific research applications. It is used in the synthesis of poly(this compound), a polymer that has been studied for its structural, optical, stability, and transport properties . This polymer, when doped with cadmium sulfide (CdS) nanoparticles, shows increased conductivity and thermal stability, making it useful for optoelectronic devices such as light-emitting devices, photovoltaic cells, and organic lasers .
Mechanism of Action
The mechanism of action of 1,4-dihexyloxybenzene in its applications is primarily related to its ability to form stable polymers and its interaction with other compounds. For instance, when used in the synthesis of poly(this compound), the compound acts as a monomer that undergoes polymerization to form a stable polymer matrix. This polymer matrix can then interact with other materials, such as CdS nanoparticles, to enhance its properties .
Comparison with Similar Compounds
1,4-Dihexyloxybenzene can be compared to other similar compounds such as 1,4-dimethoxybenzene and 1,4-diethoxybenzene. These compounds share a similar benzene ring structure with different alkoxy groups attached. The uniqueness of this compound lies in its longer hexyloxy chains, which provide different physical and chemical properties compared to the shorter methoxy and ethoxy chains in 1,4-dimethoxybenzene and 1,4-diethoxybenzene .
Similar Compounds::- 1,4-Dimethoxybenzene
- 1,4-Diethoxybenzene
- 1,4-Dibromo-2,5-dihexyloxybenzene
Properties
IUPAC Name |
1,4-dihexoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-3-5-7-9-15-19-17-11-13-18(14-12-17)20-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWOZWYFBVLCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402255 | |
Record name | 1,4-dihexyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67399-93-3 | |
Record name | 1,4-dihexyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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